4-amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide
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Overview
Description
4-Amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide is a complex organic compound with a molecular formula of C15H18N4O2S2 and a molecular weight of 350.46 g/mol. This compound belongs to the isothiazole class of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide typically involves multiple steps, starting with the construction of the isothiazole ring. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of amines and alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its isothiazole core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its unique structure may interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The isothiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
4-Amino-N3-ethyl-N5-(4-methylbenzyl)isothiazole-3,5-dicarboxamide: Similar structure but lacks the methylthio group.
4-Amino-N3-ethyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide: Similar structure but with different substituents on the benzyl group.
Uniqueness: The presence of the methylthio group in this compound distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-amino-3-N-ethyl-5-N-[(4-methylsulfanylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-3-17-14(20)12-11(16)13(23-19-12)15(21)18-8-9-4-6-10(22-2)7-5-9/h4-7H,3,8,16H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRAOQKGMDNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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